molecular formula C18H25FN2O B247337 [4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE

[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B247337
M. Wt: 304.4 g/mol
InChI Key: XDUDVNDBPKIHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidinyl ring, which is further connected to an azepane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE typically involves the reaction of 4-fluorobenzoyl chloride with 4-piperidone, followed by the cyclization of the resulting intermediate with a suitable reagent to form the azepane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidinyl and azepane rings provide structural stability and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane
  • 1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane
  • 1-[1-(4-Chlorobenzoyl)-4-piperidinyl]azepane

Uniqueness

[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is unique due to the presence of the fluorine atom in the benzoyl group, which significantly affects its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

[4-(azepan-1-yl)piperidin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)21-13-9-17(10-14-21)20-11-3-1-2-4-12-20/h5-8,17H,1-4,9-14H2

InChI Key

XDUDVNDBPKIHHX-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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